

Application Notes and Protocols for Apoptosis Induction Studies Using AZD8931

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Compound of Interest

Compound Name: *Sapitinib difumurate*

Cat. No.: B10825179

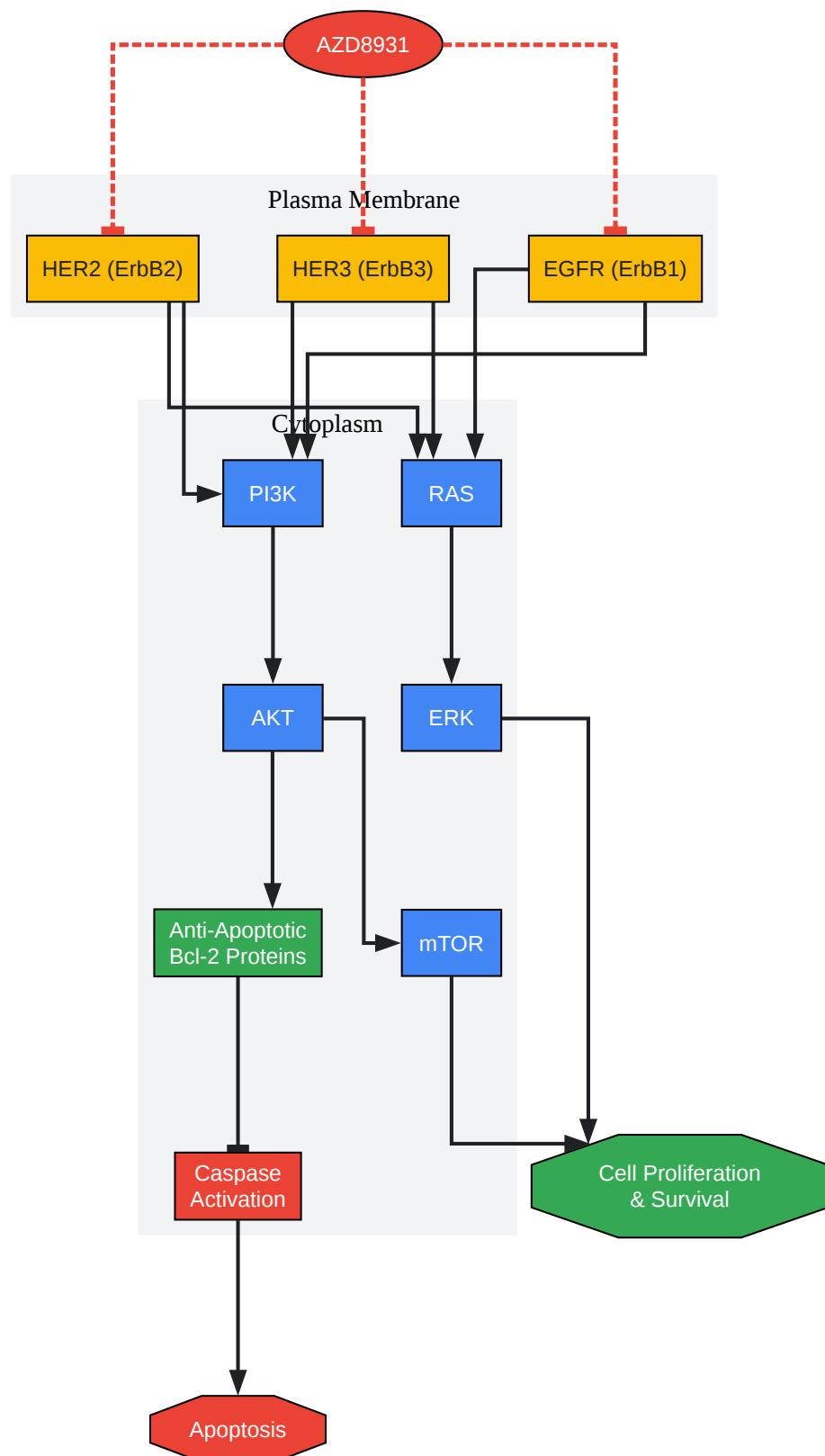
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Introduction

AZD8931 is a potent, reversible, ATP-competitive inhibitor of the ErbB family of receptor tyrosine kinases, demonstrating equipotent inhibition of Epidermal Growth Factor Receptor (EGFR), ErbB2 (HER2), and ErbB3 (HER3) signaling.^{[1][2][3]} Its mechanism of action involves the simultaneous blockade of these key signaling nodes, which are frequently deregulated in various cancers to promote proliferation, survival, and resistance to therapy.^[4] By inhibiting the phosphorylation of EGFR, HER2, and HER3, AZD8931 effectively attenuates downstream pro-survival pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, leading to cell cycle arrest and the induction of apoptosis in sensitive cancer cell lines.^{[1][5][6]} These application notes provide a summary of quantitative data from preclinical studies, detailed protocols for key apoptosis assays, and visual diagrams to illustrate the underlying mechanisms and experimental workflows.

Mechanism of Action: AZD8931-Induced Apoptosis

AZD8931 exerts its pro-apoptotic effects by comprehensively shutting down ErbB receptor signaling. The inhibition of EGFR, HER2, and particularly the HER2/HER3 heterodimer, a potent activator of the PI3K/AKT pathway, is crucial for its activity.^{[1][7]} This blockade leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) and the activation of the intrinsic apoptosis pathway, characterized by the activation of executioner caspases like caspase-3 and subsequent cleavage of cellular substrates such as PARP.^{[1][5][8]}



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Caption: AZD8931 signaling pathway leading to apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of AZD8931 in inducing cell death and inhibiting proliferation across various cancer models.

Table 1: In Vitro Efficacy of AZD8931

Target/Cell Line	Assay Type	IC50 / GI50 Value	Notes	Source(s)
Kinase Activity				
EGFR	Kinase Phosphorylation	4 nM	Cell-free assay.	[1][2][9]
ErbB2 (HER2)	Kinase Phosphorylation	3 nM	Cell-free assay.	[1][2][9]
ErbB3 (HER3)	Kinase Phosphorylation	4 nM	Cell-free assay.	[1][2][9]
Cell Proliferation				
PC-9 (NSCLC)	Cell Viability (MTS)	0.1 nM	EGFR activating mutation.	[9]
SUM149 (IBC)	Cell Viability (MTS)	Dose-dependent suppression	EGFR-overexpressed, HER2 non-amplified.	[10]
FC-IBC-02 (IBC)	Cell Viability (MTS)	Dose-dependent suppression	EGFR-overexpressed, HER2 non-amplified.	[10]

| A549 (Lung Adenocarcinoma) | Cell Viability (MTT) | Significant reduction | Synergistic effect with KRAS siRNA. | [11] |

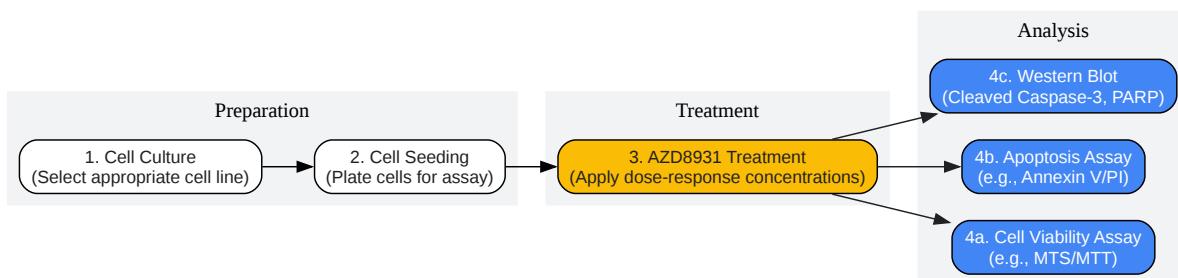
Table 2: Apoptosis Induction by AZD8931 in Cancer Models

Cell Line/Model	Assay	Treatment	Result	Source(s)
SUM149 (IBC)	Annexin V	1 μ mol/L AZD8931 for 48-72 hrs	Significant increase in apoptotic cells ($P < 0.001$).	[10]
FC-IBC-02 (IBC)	Annexin V	1 μ mol/L AZD8931 for 48-72 hrs	Significant increase in apoptotic cells ($P < 0.001$).	[10]
LoVo (Colorectal) Xenograft	Cleaved Caspase-3 (IHC)	AZD8931	Significant induction of apoptosis ($P < 0.001$).	[1]
BT474c (Breast) Xenograft	M30 Apoptosis Marker (IHC)	100 mg/kg AZD8931	Significant induction of M30 marker ($P = 0.002$).	[1]

| HER2-amplified Breast Cancer Cells | Western Blot | AZD8931 + AZD5363 (AKT inhibitor) | Enhanced cell death and apoptosis induction. | [5][7] |

Experimental Protocols

Detailed protocols are provided for the assessment of apoptosis and cell viability following treatment with AZD8931.



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Caption: General experimental workflow for in vitro AZD8931 studies.

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol determines the effect of AZD8931 on cell proliferation and viability.

Materials:

- Selected cancer cell lines (e.g., SUM149, PC-9).[9][10]
- Complete culture medium.
- 96-well plates.
- AZD8931 stock solution (in DMSO).
- MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution).
- Microplate reader.

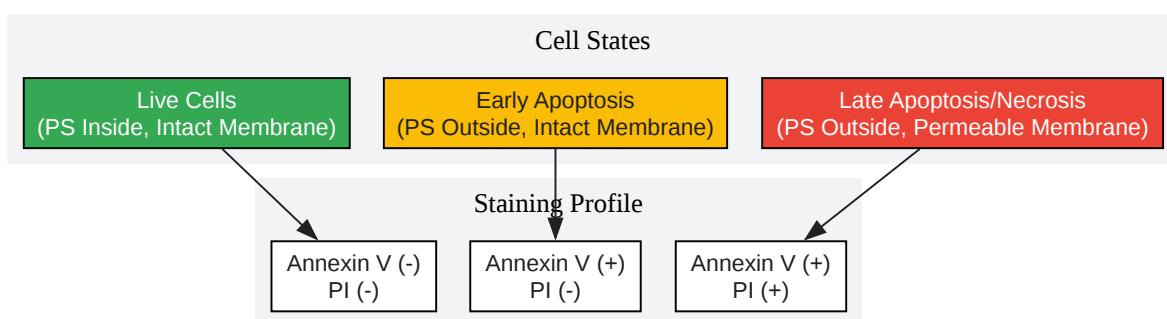
Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

- Treatment: Prepare serial dilutions of AZD8931 in culture medium. Remove the existing medium from the wells and add 100 μ L of the AZD8931 dilutions (e.g., 0.001-10 μ M) or vehicle control (DMSO) to the respective wells.[9]
- Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.[9][10]
- MTS/MTT Addition: Add 20 μ L of MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]
- Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the GI₅₀/IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis.



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Caption: Logic of cell state differentiation by Annexin V/PI staining.

Materials:

- Cells treated with AZD8931.
- Phosphate-Buffered Saline (PBS).
- Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer).
- Flow cytometer.

Procedure:

- Cell Preparation: Culture and treat cells with the desired concentration of AZD8931 (e.g., 1 μ M) for 48-72 hours.[10]
- Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.[12]
- Washing: Wash the cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes. [12]
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1×10^6 cells/mL.
- Staining: Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of PI.[13]
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
- Dilution: Add 400 μ L of 1X Binding Buffer to each tube.[13]
- Analysis: Analyze the samples by flow cytometry within one hour.[13] Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[12]

Protocol 3: Western Blot Analysis for Apoptosis Markers

This protocol detects the expression of key apoptosis-related proteins.

Materials:

- Cells treated with AZD8931.
- RIPA lysis buffer with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels and running buffer.
- Transfer buffer and PVDF membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-p-AKT, anti-p-ERK, anti- β -actin).[1][5]
- HRP-conjugated secondary antibodies.
- Enhanced Chemiluminescence (ECL) substrate.
- Imaging system.

Procedure:

- Protein Extraction: After treatment with AZD8931, wash cells with cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Denature 20-40 μ g of protein per sample and separate by SDS-PAGE.
- Electrotransfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to a loading control like β -actin. An increase in cleaved caspase-3 and cleaved PARP, along with a decrease in p-AKT and p-ERK, would indicate apoptosis induction via ErbB pathway inhibition.[1][5][7]

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